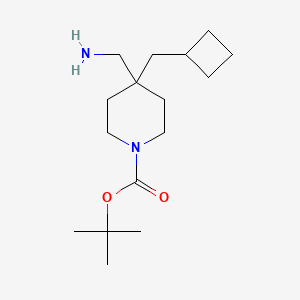

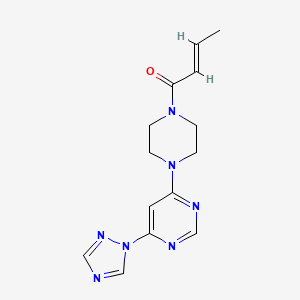

tert-Butyl 4-(aminomethyl)-4-(cyclobutylmethyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl 4-(aminomethyl)-4-(cyclobutylmethyl)piperidine-1-carboxylate (also known as Boc-CBCM-AM) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.

Applications De Recherche Scientifique

Synthesis of Enantiopure Derivatives

Tert-Butyl 4-(aminomethyl)-4-(cyclobutylmethyl)piperidine-1-carboxylate serves as a starting material for synthesizing enantiopure derivatives like 4-hydroxypipecolate and 4-hydroxylysine, indicating its significance in the production of complex organic molecules. The synthesis process utilizes beta-amino acids, demonstrating versatility in generating cis-4-hydroxy delta-lactams with high yield and stereoselectivity, which are crucial for pharmaceutical applications (Marin et al., 2004).

Key Intermediate in Biologically Active Compounds

This compound also acts as an important intermediate in synthesizing biologically active compounds, such as crizotinib, a notable example highlighting its role in the pharmaceutical industry. The synthesis involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, underscoring the compound's utility in creating complex molecular structures (Kong et al., 2016).

Anticancer Drug Intermediate

Moreover, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, derived from tert-butyl 4-(aminomethyl)-4-(cyclobutylmethyl)piperidine-1-carboxylate, is highlighted as a crucial intermediate for small molecule anticancer drugs. This showcases the compound's significant contribution to cancer research and drug development, providing a high yield synthetic pathway for critical intermediates in anticancer medication (Zhang et al., 2018).

Cyclic Amino Acid Ester Synthesis

The compound's utility extends to synthesizing cyclic amino acid esters, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. This involves an intramolecular lactonization reaction characterized by single crystal X-ray diffraction analysis, highlighting its role in producing structurally complex and significant organic molecules (Moriguchi et al., 2014).

Vandetanib Intermediate

Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, another derivative, is a key intermediate of Vandetanib, further emphasizing the compound's importance in the synthesis of medically relevant molecules. The synthesis from piperidin-4-ylmethanol through steps including acylation, sulfonation, and substitution illustrates the compound's utility in drug development (Wang et al., 2015).

Propriétés

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-(cyclobutylmethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O2/c1-15(2,3)20-14(19)18-9-7-16(12-17,8-10-18)11-13-5-4-6-13/h13H,4-12,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYFVKRKGRLNBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2CCC2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

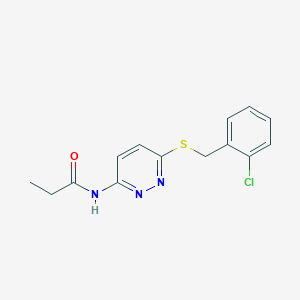

![3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2984929.png)

![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2984938.png)

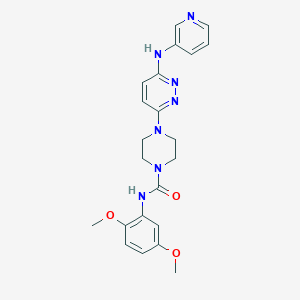

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzamide](/img/structure/B2984939.png)

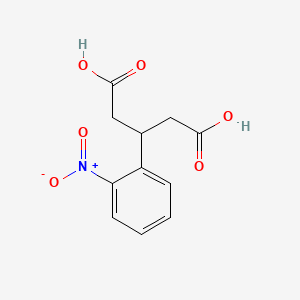

![3-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-fluorobenzamide](/img/structure/B2984945.png)

![5-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2984947.png)

![[2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride](/img/no-structure.png)